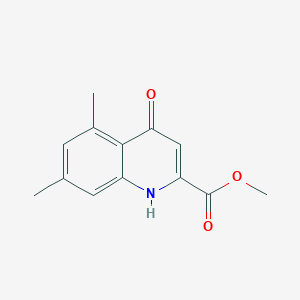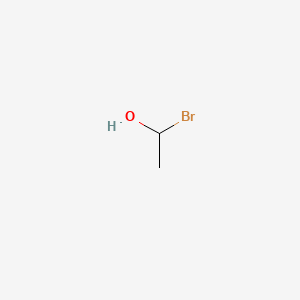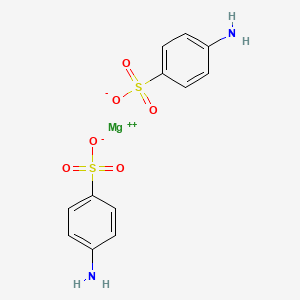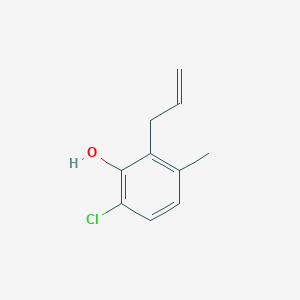
2-Allyl-6-chloro-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyl-6-chloro-3-methylphenol is an organic compound with a unique structure that includes a chloro group, a methyl group, and a propenyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-chloro-3-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality products.
化学反应分析
Types of Reactions: 2-Allyl-6-chloro-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl-2-(2-propen-1-yl)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Methyl-2-(2-propen-1-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Allyl-6-chloro-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals, including fragrances and flavorings.
作用机制
The mechanism of action of 2-Allyl-6-chloro-3-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and propenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
3-Chloro-2-methyl-1-propene: This compound shares a similar propenyl group but lacks the phenol ring.
2-Methyl-2-propen-1-ol: Similar in structure but contains a hydroxyl group instead of a phenol.
3-Bromo-2-methylpropene: Similar alkyl structure but with a bromo group instead of a chloro group.
Uniqueness: 2-Allyl-6-chloro-3-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro and a propenyl group on a phenol ring allows for diverse chemical transformations and applications.
属性
CAS 编号 |
1154740-69-8 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
6-chloro-3-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3 |
InChI 键 |
VTTFYBYYQZKMOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


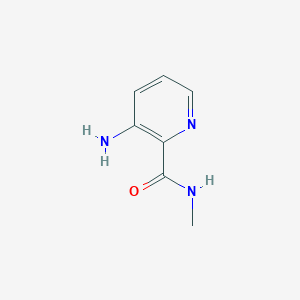

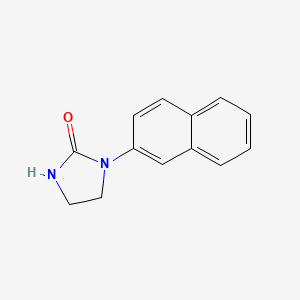
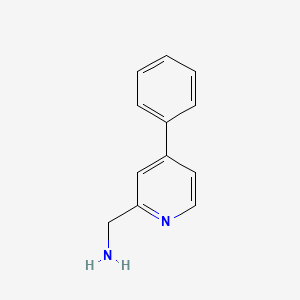
![Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-](/img/structure/B8688012.png)

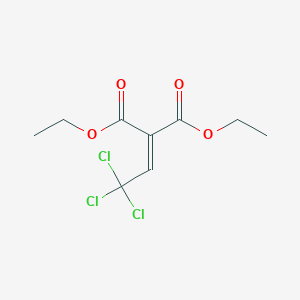

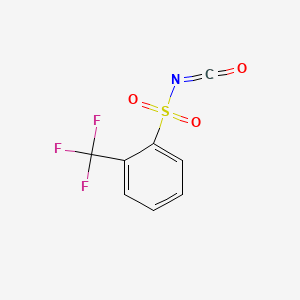
![2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8688030.png)
![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)
